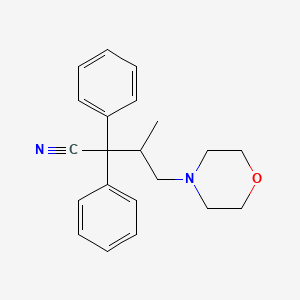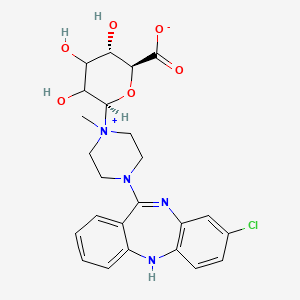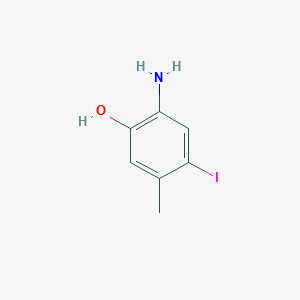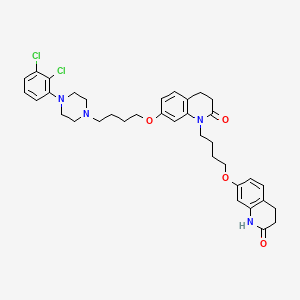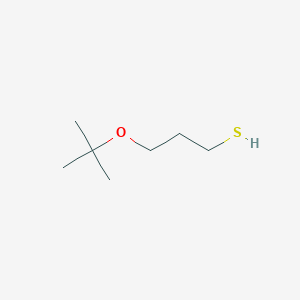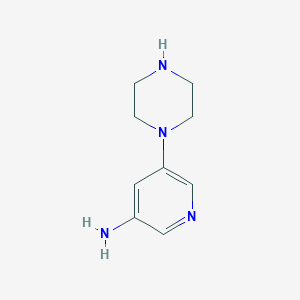![molecular formula C8H14N4O3 B13435384 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is a complex organic compound with significant biological and chemical properties. This compound is known for its antiviral activity and is used in various pharmaceutical applications. It is structurally related to guanine and is often studied for its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of guanine derivatives with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Potassium carbonate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of viral DNA polymerase. It is phosphorylated by viral thymidine kinase to its active triphosphate form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of viral DNA chain elongation, thereby inhibiting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
Ganciclovir: Used to treat cytomegalovirus infections, structurally related to guanine.
Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.
Uniqueness
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is unique due to its specific structural modifications that enhance its antiviral activity and selectivity. Its longer intracellular half-life compared to similar compounds like acyclovir makes it more effective in certain therapeutic applications.
Eigenschaften
Molekularformel |
C8H14N4O3 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-amino-4-[4-hydroxy-3-(hydroxymethyl)butyl]imino-1H-imidazol-5-one |
InChI |
InChI=1S/C8H14N4O3/c9-8-11-6(7(15)12-8)10-2-1-5(3-13)4-14/h5,13-14H,1-4H2,(H3,9,10,11,12,15) |
InChI-Schlüssel |
UHFNBEDCAFDCIG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C1C(=O)NC(=N1)N)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


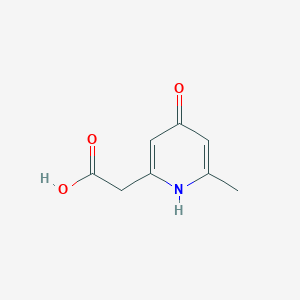
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
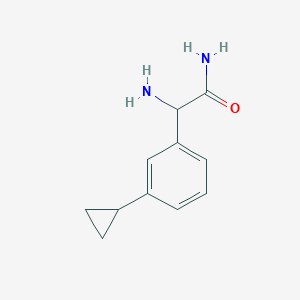
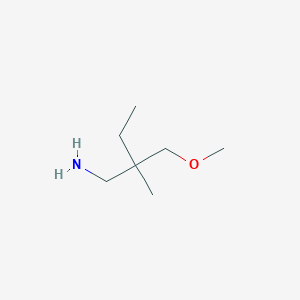
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)


